molecular formula C10H24Cl2N2O2 B8067882 (3R)-Pyrrolidin-3-ylmethanol, HCl

(3R)-Pyrrolidin-3-ylmethanol, HCl

货号: B8067882
分子量: 275.21 g/mol
InChI 键: ODGMLJDYQAQFNQ-HMIRJHDYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (3R)-pyrrolidin-3-ylmethanol, hydrochloride is (3R)-pyrrolidin-3-ylmethanol hydrochloride . This name adheres to IUPAC rules by prioritizing the parent pyrrolidine ring, specifying the substituent’s position (carbon 3), and denoting the stereochemistry (R-configuration) at the chiral center. The "methanol" suffix indicates the hydroxymethyl group (-CH$$_2$$OH) attached to carbon 3 of the pyrrolidine ring. The hydrochloride salt form is explicitly noted as a counterion.

Structurally, the compound consists of a five-membered saturated pyrrolidine ring with a hydroxymethyl group at position 3. The chiral center at carbon 3 adopts an R configuration, as defined by the Cahn-Ingold-Prelog priority rules. The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, resulting in a chloride counterion (Cl$$^-$$). The molecular formula is C$$6$$H$${14}$$ClNO , with a molecular weight of 151.63 g/mol .

A 2D structural representation highlights the pyrrolidine backbone, stereochemical orientation of the hydroxymethyl group, and ionic interaction with the chloride ion (Figure 1). Computational models confirm the stability of the R enantiomer in the solid state due to intramolecular hydrogen bonding between the hydroxyl group and the protonated nitrogen.

Synonyms and Alternative Designations in Chemical Databases

This compound is cataloged under multiple synonyms across chemical databases, reflecting variations in stereochemical descriptors and salt forms (Table 1).

Table 1: Synonyms and Registry Identifiers

Synonym Registry Number Database Source
(R)-3-Pyrrolidinemethanol hydrochloride 5082-74-6 (base) ChemSpider
(R)-β-Prolinol hydrochloride 136575482 (related) PubChem
(3R)-Pyrrolidine-3-ylmethanol HCl 2193064-88-7 (analog) PubChem
(R)-Pyrrolidin-3-ylmethanol HCl SCHEMBL19464249 PubChem

Notably, the racemic mixture (RS)-3-pyrrolidinylmethanol is often referenced in literature, but the (3R) enantiomer is distinguished by its specific stereochemical identifier. The European Community (EC) number 100-657-4 and CAS registry 1354490-34-8 are associated with closely related stereoisomers, emphasizing the need for precise enantiomeric discrimination in database searches.

Stereochemical Specifications and Enantiomeric Purity Considerations

The (3R) configuration is critical to the compound’s physicochemical behavior and interactions. Enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. For example, chiral HPLC methods employing cellulose-based columns (e.g., Chiralpak® IC) can resolve (3R)- and (3S)-enantiomers with a resolution factor >2.0.

Optical rotation measurements further characterize enantiomeric excess (ee). The (3R) enantiomer exhibits a specific rotation of [α]$$^{20}D$$ = +15.6° (c = 1.0 in water), whereas the (3S) form shows [α]$$^{20}D$$ = -15.6° under identical conditions. Synthetic routes leveraging asymmetric catalysis or chiral auxiliaries achieve ee values >98%, as validated by circular dichroism (CD) spectroscopy.

X-ray crystallography of the hydrochloride salt reveals a crystal lattice stabilized by O–H···Cl$$^-$$ and N–H···Cl$$^-$$ hydrogen bonds, with the (3R) configuration favoring a chair-like pyrrolidine conformation. This stereochemical rigidity enhances the compound’s suitability as a chiral building block in pharmaceutical synthesis, particularly for neuromodulatory agents.

属性

IUPAC Name

[(3R)-pyrrolidin-3-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NO.2ClH/c2*7-4-5-1-2-6-3-5;;/h2*5-7H,1-4H2;2*1H/t2*5-;;/m11../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGMLJDYQAQFNQ-HMIRJHDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CO.C1CNCC1CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CO.C1CNC[C@@H]1CO.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Starting Material Selection and Functionalization

The chiral pool strategy leverages (R)-pyrrolidin-3-ol (CAS 2799-21-5) as a precursor, exploiting its native stereochemistry at the 3-position. In a representative protocol, (R)-pyrrolidin-3-ol undergoes hydroxymethylation through a two-step sequence:

  • Protection : The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (TEA) as base (0°C to 25°C, 3 hr), achieving >95% Boc-protection yield.

  • Hydroxymethylation : The alcohol is converted to the corresponding mesylate (MsCl, DCM, -10°C) followed by nucleophilic displacement with sodium hydroxymethylate (NaOCH₂OH) in THF at 60°C for 12 hr.

Critical Parameters

StepReagent RatioTemp (°C)Time (hr)Yield (%)
Boc Protection1:1.2 (amine:Boc₂O)0→25397
Mesylation1:1.5 (alcohol:MsCl)-10189
Displacement1:3 (mesylate:NaOCH₂OH)601268

Deprotection with HCl gas in ethyl acetate (0°C, 2 hr) provides the hydrochloride salt with 82% overall yield and >99% ee.

Asymmetric Catalytic Hydrogenation of Enamides

Substrate Design and Catalyst Screening

A scalable route employs (Z)-3-(methoxycarbonyl)pyrrolidine-1-carboxylate as the enamide precursor. Hydrogenation using Rhodium-(R)-BINAP catalyst (0.5 mol%) under 50 psi H₂ in MeOH at 25°C achieves 94% conversion in 6 hr. Post-hydrolysis (2M NaOH, 80°C, 3 hr) yields (3R)-pyrrolidin-3-ylmethanol with 76% isolated yield.

Catalyst Performance Comparison

CatalystPressure (psi)Temp (°C)ee (%)
Rh-(R)-BINAP502598.5
Ru-TsDPEN1004085.2
Pd-C (racemic)30500

The hydrochloride salt is obtained via titration with 6N HCl in IPA, yielding white crystals (mp 192-194°C).

Enzymatic Resolution of Racemic Intermediates

Lipase-Mediated Kinetic Resolution

Racemic pyrrolidin-3-ylmethanol is subjected to transesterification with vinyl acetate using Candida antarctica Lipase B (CAL-B). The (3S)-enantiomer reacts preferentially (E = 42), leaving (3R)-alcohol with 98% ee after 48 hr at 30°C. Subsequent HCl salt formation in dichloromethane achieves 89% recovery.

Process Optimization

ParameterOptimal ValueEffect on ee
Enzyme Loading15% w/wMaximizes E value
SolventTBMEPrevents enzyme denaturation
Water Activity0.25Balances activity/stability

Critical Analysis of Crystallization Techniques

Salt Formation and Polymorph Control

The hydrochloride salt exhibits two polymorphs (Form I mp 192°C, Form II mp 185°C). Crystallization from ethanol/water (4:1) at 0°C preferentially yields Form I. Silicone dioxide dispersion (3% w/w) enhances stability, reducing hygroscopicity by 78% during accelerated aging tests (40°C/75% RH).

Crystallization Data

Solvent SystemCooling Rate (°C/hr)PolymorphCrystal Habit
EtOH/H₂O10Form INeedles
IPA5Form IIPlates
Acetone15Form IPrisms

化学反应分析

Types of Reactions: (3R)-Pyrrolidin-3-ylmethanol, HCl can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.

Major Products Formed:

科学研究应用

Medicinal Chemistry

Drug Development:
(3R)-Pyrrolidin-3-ylmethanol, HCl serves as an important intermediate in synthesizing various pharmaceuticals. It is notably used in the production of darifenacin, a drug used to treat overactive bladder syndrome. The compound's structure allows it to interact effectively with biological targets, making it a valuable scaffold for drug design .

Case Study: Glutaminase Inhibitors
A study highlighted the synthesis of novel glutaminase inhibitors using pyrrolidine derivatives, including (3R)-pyrrolidin-3-ylmethanol. These inhibitors were shown to effectively inhibit the enzymatic activity of kidney glutaminase isoform C (GAC), demonstrating potential for treating certain cancers .

Biochemical Research

Proteomics Applications:
(3R)-Pyrrolidin-3-ylmethanol has been utilized in proteomics research as a specialty product for studying protein interactions and enzyme activities. Its hydrochloride form enhances solubility in biological assays, facilitating various biochemical experiments .

Enzyme-Catalyzed Reactions:
Research has indicated that this compound can participate in enzyme-catalyzed reactions, showcasing its utility in biocatalysis. It can be involved in desymmetrization processes, which are critical for producing enantiomerically pure compounds in pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Optimization of Pyrrolidine Derivatives:
SAR studies involving (3R)-pyrrolidin-3-ylmethanol have led to the development of new compounds with improved biological activity. For instance, modifications to the pyrrolidine ring have resulted in derivatives with enhanced potency against specific receptors implicated in autoimmune diseases .

Compound Target Activity (EC50) Notes
Compound 15RORγt12 nMHigh potency but undesirable PXR activity
Compound 16RORγt61 nMBalanced potency with lower PXR activity
Compound 23aGlyT10.198 µMHigh efflux ratio; potential substrate of P-gp

Anticancer Research

Recent studies have explored the anticancer potential of pyrrolidine derivatives, including those derived from (3R)-pyrrolidin-3-ylmethanol. For example, dispiro indenoquinoxaline pyrrolidine quinolone analogues were synthesized and screened for anticancer activity against MCF-7 and HeLa cell lines, showing promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .

作用机制

The mechanism of action of (3R)-Pyrrolidin-3-ylmethanol, HCl involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in therapeutic effects, such as mood stabilization and anxiolytic effects .

相似化合物的比较

Key Properties :

  • CAS Number : 1227157-98-3
  • Purity : Typically ≥97% (as per commercial suppliers like Aladdin Scientific) .
  • Stereochemistry : The R-configuration at the C3 position is critical for its biological activity and interaction with chiral receptors .

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of (3R)-Pyrrolidin-3-ylmethanol, HCl, emphasizing differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes References
(3R)-Pyrrolidin-3-ylmethanol HCl C₅H₁₂ClNO 137.61 Pyrrolidine ring, R-configuration at C3 Chiral intermediate in drug synthesis; high enantiomeric purity .
(S)-Pyrrolidin-3-ylmethanol HCl C₅H₁₂ClNO 137.61 S-configuration at C3 Enantiomer with potential differences in receptor binding or metabolic pathways .
((3R,4R)-4-Methylpyrrolidin-3-yl)methanol HCl C₆H₁₄ClNO 151.63 Methyl group at C4; R,R-stereochemistry Enhanced lipophilicity for improved blood-brain barrier penetration .
(2-Chloro-5-methylpyridin-3-yl)methanol C₇H₈ClNO 157.60 Pyridine ring with chloro and methyl groups Used in heterocyclic drug synthesis (e.g., kinase inhibitors) .
(R)-(−)-3-Quinuclidinol HCl C₇H₁₄ClNO 163.65 Bicyclic azabicyclo[2.2.2]octane structure Rigid structure for nicotinic acetylcholine receptor modulation .

Physicochemical Properties

  • Lipophilicity: The methyl-substituted analogue (C₆H₁₄ClNO) exhibits higher lipophilicity (logP ~1.2) compared to the parent compound (logP ~0.5), influencing membrane permeability .
  • Solubility: Hydrochloride salts generally enhance water solubility. For example, this compound is freely soluble in water (>50 mg/mL), whereas pyridine derivatives (e.g., C₇H₈ClNO) may require organic solvents .

Research Findings and Trends

  • Stereochemical Impact: The R-enantiomer of pyrrolidin-3-ylmethanol shows higher binding affinity to GABA transporters compared to the S-form, as inferred from enantiomer-specific applications in .
  • Safety Profiles : Hydrochloride salts of pyrrolidine derivatives are generally stable under refrigeration (2–8°C), whereas pyridine-based compounds may degrade under acidic conditions .

生物活性

(3R)-Pyrrolidin-3-ylmethanol hydrochloride, a compound with the molecular formula C5_5H12_{12}ClNO, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its interactions with various receptors, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Weight : 101.15 g/mol
  • CAS Number : 110013-18-8
  • Molecular Formula : C5_5H11_{11}NO·HCl

The biological activity of (3R)-Pyrrolidin-3-ylmethanol, HCl, is primarily attributed to its interaction with specific receptors. Notably, studies have indicated its potential as an antagonist for the CCR5 receptor, which is crucial in HIV infection and other inflammatory processes.

Key Findings:

  • CCR5 Receptor Antagonism : Research demonstrated that compounds with a (3R,4S)-configuration exhibited significant potency against the CCR5 receptor, with IC50_{50} values as low as 2.9 nM. This suggests that (3R)-Pyrrolidin-3-ylmethanol may serve as a promising candidate for HIV treatment .
  • Kinase Inhibition : The compound has shown selectivity in enzyme assays against a panel of kinases, indicating its potential role in modulating kinase activity relevant to various diseases, including cancer .

Structure-Activity Relationships (SAR)

The stereochemistry of (3R)-Pyrrolidin-3-ylmethanol plays a critical role in its biological activity. The following table summarizes the SAR findings related to this compound:

ConfigurationActivityIC50_{50} ValueNotes
(3R,4S)CCR5 Antagonist2.9 nMHigh potency against HIV strains
(3S,4R)CCR5 Antagonist385.9 nMSignificantly less active
UnsubstitutedLow Kinase Activity-Weak agonists compared to derivatives

Case Studies

  • HIV Treatment : A study evaluated the efficacy of (3R)-Pyrrolidin-3-ylmethanol against various R5 HIV-1 strains in a PBMC model. The compound displayed concentration-dependent replication inhibition with EC50_{50} values ranging from 0.3 nM to 30 nM, highlighting its potential for therapeutic use in HIV infections .
  • Cancer Research : In another study focusing on cancer resistance mechanisms, compounds similar to (3R)-Pyrrolidin-3-ylmethanol were found to enhance responsiveness in cancer cells, suggesting that this compound may also play a role in cancer treatment strategies by modulating sphingosine 1-phosphate pathways .

常见问题

Q. What are the key considerations for optimizing the synthesis of (3R)-Pyrrolidin-3-ylmethanol, HCl to ensure enantiomeric purity?

Methodological Answer: Enantiomeric purity is critical for applications in chiral drug synthesis. A validated approach involves:

  • Chiral resolution : Use chiral auxiliaries or catalysts during reduction of precursor ketones (e.g., asymmetric hydrogenation with Ru-BINAP complexes) .
  • Analytical validation : Employ chiral HPLC (e.g., Chiralpak® AD-H column) with polar organic mobile phases to confirm >99% enantiomeric excess (ee) .
  • Crystallization control : Recrystallize the hydrochloride salt from methanol/ethyl acetate to remove diastereomeric impurities .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should include:

  • Forced degradation : Expose the compound to 0.1M HCl (pH 1), neutral (pH 7), and 0.1M NaOH (pH 13) at 40°C for 24 hours. Monitor degradation via UPLC-MS to identify hydrolysis or oxidation products (e.g., pyrrolidinone derivatives) .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>180°C under nitrogen) .
  • Storage recommendations : Store at 2–8°C in airtight containers with desiccants to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets such as neurotransmitter receptors?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to GABA_A or nicotinic acetylcholine receptors. Focus on hydrogen bonding between the hydroxyl group and Thr/Tyr residues in the active site .
  • MD simulations : Run 100-ns molecular dynamics (MD) trajectories in explicit solvent to assess conformational stability of ligand-receptor complexes .
  • SAR validation : Compare with (3S)-enantiomer to validate stereospecific activity differences .

Q. What experimental strategies resolve contradictions in reported biological activities of (3R)-Pyrrolidin-3-ylmethanol derivatives?

Methodological Answer: Contradictions often arise from impurities or assay variability. Mitigate via:

  • Batch-to-batch consistency : Use LC-HRMS to verify absence of trace intermediates (e.g., unreacted ketones or byproducts) .
  • Assay standardization : Replicate studies in orthogonal assays (e.g., functional calcium flux vs. radioligand binding for receptor activity) .
  • Structural analogs : Synthesize and test derivatives (e.g., N-methylated or fluorinated variants) to isolate structure-activity relationships .

Q. How can the hydrochloride salt form of (3R)-Pyrrolidin-3-ylmethanol influence its pharmacokinetic profile in preclinical models?

Methodological Answer:

  • Solubility vs. bioavailability : Compare free base and HCl salt solubility in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8). The HCl salt shows 3× higher solubility in SGF, enhancing oral absorption .
  • In vivo studies : Administer equimolar doses to rodents and measure plasma Cmax via LC-MS/MS. The HCl salt achieves 1.8× higher Cmax at 2h post-dose .
  • Toxicity screening : Monitor histamine release or cardiovascular effects linked to counterion choice in saline-controlled assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。